2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-14-24-20-11-8-17(25-21(27)12-15-4-2-3-5-15)13-19(20)22(28)26(14)18-9-6-16(23)7-10-18/h6-11,13,15H,2-5,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGQQUWFXAPUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3CCCC3)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a synthetic organic molecule belonging to the quinazolinone class, which has garnered interest due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
Synthesis
The synthesis typically involves several key steps:
- Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
- Introduction of the Phenyl Group : This can be accomplished via a Suzuki-Miyaura coupling reaction.
- Final Acylation : The quinazolinone derivative is acylated with cyclopentyl acetic acid or its derivatives.
These steps yield the target compound with a structure conducive to various biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by regulating the production of prostaglandins .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anti-inflammatory Activity : By inhibiting COX enzymes, it reduces inflammation and associated pain.
- Analgesic Properties : The reduction in prostaglandin synthesis correlates with pain relief.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens .
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Analgesic | Prostaglandin reduction | |
| Antimicrobial | Pathogen inhibition |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of quinazolinone derivatives similar to this compound. It was found that certain derivatives exhibited significant cytotoxicity against non-small cell lung cancer and CNS cancer cell lines. For instance, one derivative showed a log GI(50) value of -6.01 against HOP-92 cells .
Case Study 2: Antibacterial Properties
Another study focused on the antibacterial activities of related quinazolinone compounds. The synthesized compounds demonstrated effective inhibition against various bacterial strains, suggesting that modifications in the quinazolinone structure could enhance antibacterial efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Scaffold Variations
- Target Compound: Quinazolinone core with 4-fluorophenyl (C6H4F) and cyclopentyl-acetamide groups.
- Analog 1 (AJ5d) : Contains a thioether linkage (-S-) and a tetrahydroquinazolin ring substituted with 4-chlorophenyl .
- Analog 2 (13a–e): Cyanoacetamide derivatives with sulfamoylphenyl and arylhydrazono groups (e.g., 4-methylphenyl, 4-methoxyaniline) .
- Analog 3 (CAS 1010892-69-9): Propan-2-yl ester linked to a benzodioxol-substituted quinazolinone .
Functional Group Comparisons
Spectroscopic and Analytical Data
Infrared Spectroscopy (IR)
- Target Compound: Expected C=O stretch near 1660–1680 cm⁻¹ (quinazolinone and acetamide).
- 13a–e: Show C≡N stretches at ~2212–2214 cm⁻¹ and C=O at ~1662–1664 cm⁻¹, consistent with cyanoacetamide derivatives .
Nuclear Magnetic Resonance (NMR)
Q & A
Basic Research Question
- X-ray crystallography : Resolve the 3D structure using single-crystal diffraction (e.g., monoclinic system with space group Cc, similar to structurally related compounds) .
- NMR spectroscopy : Assign peaks using , , and -NMR to confirm substituent positions and stereochemistry .
- HPLC : Monitor purity with a C18 column (UV detection at 254 nm, acetonitrile/water mobile phase) .
- Mass spectrometry : Validate molecular weight via HRMS (e.g., ESI-TOF) .
What in vitro assays are appropriate for evaluating the biological activity of this compound?
Basic Research Question
- Enzyme inhibition assays : Test kinase or protease inhibition using fluorescence-based assays (e.g., FRET for caspase-3/7 activity) .
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Receptor binding studies : Perform competitive binding assays (e.g., radioligand displacement for GPCRs) .
How to design experiments to address contradictions in reported biological activities of similar compounds?
Advanced Research Question
Contradictions may arise from variations in assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, serum concentration) .
- Metabolic stability testing : Use liver microsomes to assess if degradation products interfere with activity .
- Structural analogs : Compare SAR by synthesizing derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophoric groups .
What computational methods predict the binding affinity and interactions of this compound with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR kinase domain) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR modeling : Train models on fluorophenyl-containing analogs to predict bioactivity and ADMET properties .
What strategies can optimize the pharmacokinetic properties of this compound?
Advanced Research Question
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., sulfonate) to improve solubility, balancing halogen-enhanced logP .
- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and target tissue accumulation .
How can researchers resolve discrepancies in crystallographic data between synthesized batches?
Advanced Research Question
- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms .
- Thermal analysis : Perform DSC/TGA to detect amorphous content or hydrate formation .
- Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) resolves subtle structural variations .
What mechanistic studies elucidate the role of the fluorophenyl group in biological activity?
Advanced Research Question
- Isotopic labeling : Synthesize -labeled analogs for PET imaging to track target engagement in vivo .
- Electrostatic potential mapping : Compare fluorophenyl vs. chlorophenyl analogs to assess halogen bonding contributions .
- Knockout cell lines : Use CRISPR-edited cells lacking specific receptors to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
